molecular formula C17H20ClN3O4 B2775561 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide CAS No. 2034518-15-3

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide

Cat. No. B2775561
CAS RN: 2034518-15-3
M. Wt: 365.81
InChI Key: BVDLFUGCLROMHM-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H20ClN3O4 and its molecular weight is 365.81. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes and Sensing Applications

The nucleophilic substitution reaction between 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and amino-functionalized carbon dots (CDs) produces a novel carbon dot-based hybrid, CDs@NBD. This hybrid exhibits characteristic fluorescence emission at λex/λem = 360/443 nm due to the carbon dots. Additionally, it displays new photoluminescence at λex/λem = 460/544 nm, which is significantly quenched by p-phenylenediamine (PPD) via static quenching . This property enables the use of CDs@NBD as a probe for fluorometric detection of PPD. The method offers a linear calibration graph within two concentration ranges (0.1–1.0 μmol L−1 and 1.0–10.0 μmol L−1), with a detection limit of 56 nmol L−1 and low relative standard deviation (RSD) (<3% at 1.0 μmol L−1). The CDs@NBD hybrid’s compatibility with environmental and biological samples makes it promising for practical applications in sample analysis.

Analytical Chemistry

Utilizing 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), researchers have developed a simple, sensitive, and accurate analytical method based on UV-Vis absorption spectroscopy. This method allows for the determination of l-ornithine (l-ORN) both in its pure form and in dietary supplements. The approach minimizes experimental efforts while implementing partial least squares regression (PLSR) as a multivariate optimization technique . Such applications are valuable in quality control, dietary supplement analysis, and pharmaceutical research.

Medicinal Chemistry and Drug Design

Indole derivatives, including the benzoxazepin moiety found in the compound of interest, have gained attention for their biological properties. These compounds exhibit diverse activities, including anticancer effects, antimicrobial properties, and potential therapeutic applications. Researchers explore indole derivatives as lead compounds for drug development, aiming to improve treatment options for various diseases .

properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c18-13-2-3-14-12(7-13)9-21(16(23)10-25-14)6-5-19-17(24)11-1-4-15(22)20-8-11/h2-3,7,11H,1,4-6,8-10H2,(H,19,24)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDLFUGCLROMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide

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